Hepatoselectivity vs. Pancreatic Glucokinase: Tissue Distribution Ratio
PF-04991532 exhibits a >50-fold higher liver-to-pancreas ratio of tissue distribution, a key feature for minimizing hypoglycemia risk. This is a significant differentiator from non-selective GKAs like MK-0941, which was associated with increased hypoglycemia in clinical trials [1].
| Evidence Dimension | Tissue distribution (Liver:Pancreas Ratio) |
|---|---|
| Target Compound Data | >50-fold |
| Comparator Or Baseline | MK-0941 (Non-hepatoselective GKA) |
| Quantified Difference | Qualitative difference: MK-0941 lacks hepatoselectivity, leading to hypoglycemia in clinical trials. |
| Conditions | Rat model (in vivo) |
Why This Matters
High hepatoselectivity is critical for researchers aiming to study liver-specific glucokinase activation without the confounding effects of pancreatic insulin secretion and hypoglycemia.
- [1] Haddad D, Dsouza VS, Al-Mulla F, Al Madhoun A. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. Int J Mol Sci. 2024;25(1):571. View Source
